molecular formula C7H11N3O2S2 B2595172 5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 869464-88-0

5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2595172
CAS No.: 869464-88-0
M. Wt: 233.3
InChI Key: DKBGWDGEMVCULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,1-dioxidotetrahydrothien-3-yl moiety: This can be achieved by oxidizing tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the 4-methyl-4H-1,2,4-triazole-3-thiol moiety: This involves the cyclization of appropriate precursors such as thiosemicarbazide and acetic acid under acidic conditions.

    Coupling of the two moieties: The final step involves coupling the 1,1-dioxidotetrahydrothien-3-yl moiety with the 4-methyl-4H-1,2,4-triazole-3-thiol moiety under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the 1,1-dioxidotetrahydrothien-3-yl moiety can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with sulfur-containing compounds.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form strong interactions with metal ions or other electrophilic centers, leading to inhibition or activation of the target. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-dioxidotetrahydrothien-3-ylamine
  • 4-methyl-4H-1,2,4-triazole-3-thiol
  • 3-methylsulfolane

Uniqueness

5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a sulfone-containing ring and a triazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(1,1-dioxothiolan-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S2/c1-10-6(8-9-7(10)13)5-2-3-14(11,12)4-5/h5H,2-4H2,1H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBGWDGEMVCULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.